Hydroxyfungerin B

Description

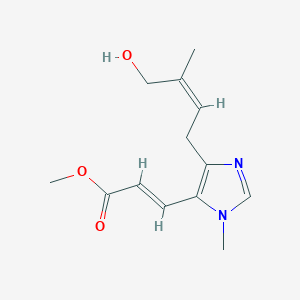

Hydroxyfungerin B (C₁₃H₁₈N₂O₃) is a secondary metabolite produced by the entomopathogenic fungus Metarhizium sp. FKI-1079 . It belongs to the hydroxyfungerin family, which includes fungerin (1) and hydroxyfungerin A (2). Structurally, this compound is characterized by a modified imidazole ring with an N-de-methylation and a 3-methyl group in its 3H-form, distinguishing it from hydroxyfungerin A . The compound exhibits a UV absorption maximum at 305 nm (ε = 27,200 in MeOH) and exists as a pale yellow powder .

This compound demonstrates insecticidal and nematocidal activities, though its potency is lower than that of fungerin (1) and hydroxyfungerin A (2). This reduced activity is attributed to hydroxyl residues in the terminal isoprene moiety, which may interfere with target interactions .

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl (E)-3-[5-[(Z)-4-hydroxy-3-methylbut-2-enyl]-3-methylimidazol-4-yl]prop-2-enoate |

InChI |

InChI=1S/C13H18N2O3/c1-10(8-16)4-5-11-12(15(2)9-14-11)6-7-13(17)18-3/h4,6-7,9,16H,5,8H2,1-3H3/b7-6+,10-4- |

InChI Key |

PDWWYTOQJUQXHZ-ZXALVIFSSA-N |

Isomeric SMILES |

C/C(=C/CC1=C(N(C=N1)C)/C=C/C(=O)OC)/CO |

Canonical SMILES |

CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)CO |

Synonyms |

hydroxyfungerin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Functional Groups:

-

Imidazole ring : Contains two nitrogen atoms capable of hydrogen bonding or coordination with metals.

-

Hydroxymethyl group (-CH2OH) at C-12 : Introduces polarity and potential for oxidation or esterification.

-

Terminal isoprenoid chain : May participate in radical-mediated reactions or oxidation.

Comparative Analysis with Fungerin (1):

| Feature | Fungerin (1) | Hydroxyfungerin B (3) |

|---|---|---|

| C-12 Substituent | Methyl (-CH3) | Hydroxymethyl (-CH2OH) |

| Molecular Formula | C13H18N2O2 | C13H18N2O3 |

| Biological Activity | MIC (A. salina): 0.39 µg/mL | MIC (A. salina): 6.25 µg/mL |

The hydroxymethyl group in 3 reduces insecticidal potency compared to 1, likely due to altered hydrogen-bonding capacity or steric effects .

Hydroxymethyl Group Transformations:

-

Oxidation : Potential conversion to a carbonyl group (e.g., aldehyde or ketone) under strong oxidizing agents (e.g., CrO3, KMnO4).

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters, modulating solubility or bioactivity.

Imidazole Ring Reactivity:

-

Metal Coordination : The N-methylimidazole moiety may chelate transition metals (e.g., Fe³⁺, Cu²⁺), analogous to metalloenzyme cofactors .

-

Acid-Base Behavior : The imidazole ring (pKa ~7) can act as a proton donor/acceptor in biochemical environments.

Isoprenoid Chain Reactions:

-

Radical Rebound Mechanisms : Similar to cytochrome P450-mediated hydroxylation, the isoprenoid chain could undergo radical intermediates during oxidative metabolism .

Insecticidal Action:

This compound inhibits Artemia salina growth (MIC = 6.25 µg/mL), though less potently than fungerin. This suggests:

-

Microtubule Interaction : Fungerin analogs disrupt microtubule polymerization via imidazole-metal interactions . The hydroxymethyl group in 3 may sterically hinder binding.

-

Oxidative Stress : The isoprenoid chain might generate reactive oxygen species (ROS) under enzymatic conditions, though this remains untested.

Synthetic and Isolation Pathways

While no total synthesis has been reported, isolation steps from Metarhizium sp. include :

-

Extraction : Ethanol treatment of cultured broth, followed by ethyl acetate partitioning.

-

Chromatography : Silica gel column elution (CHCl3/MeOH gradient).

-

HPLC Purification : ODS column separation (13% CH3CN mobile phase).

Comparison with Similar Compounds

Structural Differences

- Fungerin (1) : Lacks hydroxyl groups in the terminal isoprene moiety.

- Hydroxyfungerin A (2) : Contains a hydroxyl group in the terminal isoprene moiety but retains the N-methyl group absent in Hydroxyfungerin B .

- This compound (3) : Features N-de-methylation and a 3-methyl group in the 3H-form, alongside hydroxylation in the isoprene unit .

Table 1: Comparative Bioactivity of Fungerins

The hydroxylation in this compound correlates with diminished activity, highlighting the importance of the terminal isoprene region in target binding . Fungerin (1), the most active analog, is prioritized for further development due to its robust bioactivity.

Comparison with Functionally Similar Compounds: Beauvericin

Structural and Functional Overview

Beauvericin, produced by Beauveria spp., is a cyclodepsipeptide with insecticidal, antifungal, and antitumor properties. Unlike this compound, beauvericin acts as an ionophore, disrupting cellular ion gradients .

Table 2: this compound vs. Beauvericin

While both compounds target insects, this compound’s narrower activity spectrum contrasts with beauvericin’s multifunctionality. This difference underscores the role of chemical class in dictating biological targets.

Structural and Functional Analogues: Visoltricin

This compound shares structural similarity with visoltricin, particularly in the N-methyl imidazole ring configuration . FKI-1079 cultures, leaving its biosynthetic relationship unresolved . This structural parallel suggests that minor modifications (e.g., hydroxylation, methylation) in the imidazole or isoprene regions could significantly alter bioactivity.

Key Findings :

Structural-Activity Relationship : Hydroxyl groups in the terminal isoprene moiety reduce insecticidal/nematocidal potency .

Mechanistic Diversity : this compound and beauvericin employ distinct modes of action (microtubule inhibition vs. ion disruption), reflecting their chemical divergence .

Biosynthetic Potential: Structural homology with visoltricin hints at unexplored biosynthetic pathways in Metarhizium spp. .

Q & A

Q. What spectroscopic methods are recommended for identifying and characterizing Hydroxyfungerin B?

this compound (C₁₃H₁₈N₂O₃) is typically characterized using UV-Vis spectroscopy (λmax 305 nm, ε 27,200 in MeOH), NMR (¹H, ¹³C, and ¹⁵N), and mass spectrometry. Key studies emphasize the importance of cross-validating spectral data with synthetic standards or related analogs like Hydroxyfungerin A to resolve ambiguities in structural assignments . For reproducibility, experimental protocols should include detailed solvent systems, instrument calibration, and raw data deposition in supplementary materials .

Q. How can researchers ensure the reproducibility of this compound isolation from Metarhizium spp.?

Isolation protocols involve fungal fermentation under controlled conditions (e.g., pH, temperature, nutrient media) followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., HPLC with C18 columns). Researchers must document strain-specific variations (e.g., Metarhizium sp. FKI-1079) and include purity assessments (≥95% by HPLC) in published methods. Cross-referencing with prior studies by Kato et al. (1996) is critical to validate retention times and spectral profiles .

Q. What are the primary biological activities reported for this compound?

this compound exhibits antimicrobial and potential antifungal properties, though activity profiles vary depending on assay conditions (e.g., MIC values against Candida spp. vs. bacterial strains). Researchers should design dose-response experiments with positive controls (e.g., amphotericin B) and replicate trials to account for biological variability. Data interpretation must differentiate between intrinsic bioactivity and solvent/vehicle effects .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound be resolved?

Discrepancies in chemical shift assignments (e.g., ¹³C NMR peaks for N-methyl groups) may arise from solvent effects, pH-dependent tautomerism, or instrumentation differences. To address this, researchers should:

- Compare raw data with published spectra (e.g., Kato et al., 1996) .

- Use deuterated solvents consistently and report sample preparation details (e.g., concentration, temperature).

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and assign ambiguous signals .

Q. What experimental strategies are suitable for elucidating the biosynthetic pathway of this compound?

Biosynthetic studies require genomic analysis (e.g., gene clusters in Metarhizium spp.) and stable isotope labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Metabolomic profiling (LC-HRMS) of wild-type vs. knockout strains can identify intermediates. Collaborative workflows integrating bioinformatics (antiSMASH) and heterologous expression in model fungi (e.g., Aspergillus) are recommended to validate pathway hypotheses .

Q. What are the methodological challenges in assessing this compound’s ecological role in fungal interactions?

Studying ecological roles requires controlled co-culture experiments with competing microbes and environmental stress simulations (e.g., nutrient limitation). Researchers must:

- Quantify this compound production via LC-MS/MS under varying conditions.

- Use transcriptomics to link biosynthesis genes to environmental triggers.

- Address confounding factors (e.g., pH shifts during co-culture) through experimental controls and multivariate analysis .

Methodological Guidelines

Q. How should researchers design bioactivity assays to minimize false positives for this compound?

- Dose Range: Test logarithmic concentrations (0.1–100 µM) to establish dose dependency.

- Controls: Include vehicle-only controls and reference compounds (e.g., cycloheximide for cytotoxicity).

- Replication: Perform triplicate assays across independent biological replicates.

- Data Analysis: Use statistical models (e.g., ANOVA with Tukey post-hoc tests) to distinguish significant activity .

Q. What criteria should guide the selection of Metarhizium strains for comparative studies on this compound production?

Prioritize strains with:

- Genomic data availability (e.g., annotated secondary metabolite clusters).

- Documented metabolite profiles (e.g., presence of Hydroxyfungerin analogs).

- Ecological diversity (e.g., soil-derived vs. insect-pathogenic strains) to assess environmental influences on biosynthesis .

Data Reporting Standards

Q. What metadata is essential for publishing this compound datasets?

Include:

- Spectral Parameters: NMR spectrometer frequency, solvent peaks, and calibration standards.

- Chromatographic Conditions: Column type, mobile phase gradient, and detection wavelengths.

- Biological Source: Fungal strain accession numbers and cultivation conditions.

- Repository Links: Deposit raw data in public repositories (e.g., GNPS, MetaboLights) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.